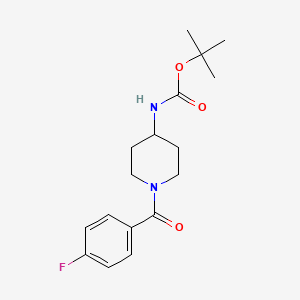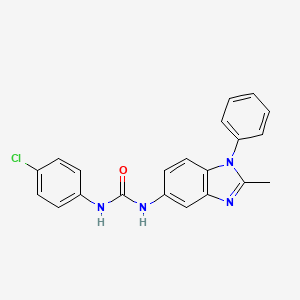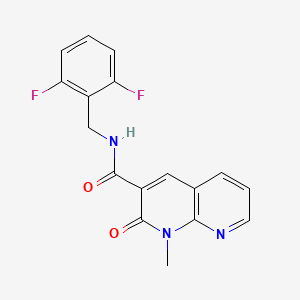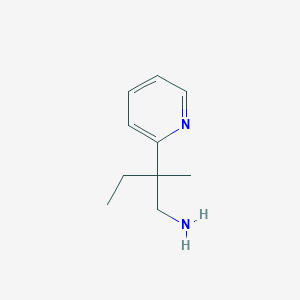![molecular formula C13H21NO2S B2920242 1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol CAS No. 1408361-21-6](/img/structure/B2920242.png)
1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol, also known as Labetalol, is a beta-blocker medication that is commonly used to treat high blood pressure. It was first developed in the 1960s and has since become a widely prescribed medication. Labetalol works by blocking the action of certain hormones in the body, which can help to lower blood pressure and reduce the risk of heart attack and stroke.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic chemistry has led to the synthesis of novel compounds with significant potential. For instance, the condensation of related phenoxy and sulfanyl propan-2-ols with formaldehyde and secondary aliphatic and heterocyclic amines has resulted in new aminomethoxy derivatives. These derivatives have shown enhanced antimicrobial properties compared to existing medical antiseptics, indicating their potential in addressing bacteria and fungi more efficiently (I. Jafarov et al., 2019). Additionally, studies on related compounds have uncovered their utility in the synthesis of organic fluoro-containing polymers, highlighting the versatility of these compounds in material science and their potential application in creating new materials (Shi-Juan Li et al., 2015).
Antimicrobial and Antiradical Activity
The exploration of antimicrobial and antiradical activities of compounds structurally similar to 1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol reveals promising results. Compounds synthesized through related processes have been tested for antimicrobial activities against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. Their potential in inhibiting microbial growth opens new avenues for the development of therapeutic agents with enhanced efficacy and specificity (R. Čižmáriková et al., 2020).
Catalytic Applications
In the realm of catalysis, research has focused on the utilization of compounds bearing the 1-phenoxy-3-(propylsulfanyl)propan-2-ol motif in cross-coupling reactions. These studies reveal the potential of such compounds in facilitating C-C bond formation, a fundamental step in the synthesis of complex organic molecules. This not only underscores the chemical versatility of these compounds but also their potential application in organic synthesis and drug discovery (X. Qian et al., 2011).
Material Science Applications
The investigation into the properties of related compounds has extended into material science, where their application in synthesizing metallophthalocyanines has been explored. These materials are crucial in various industries, from electronics to photovoltaics, highlighting the broad applicability of 1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol and its derivatives (Irfan Acar et al., 2012).
Future Directions
properties
IUPAC Name |
1-(4-methylsulfanylphenoxy)-3-(propylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-3-8-14-9-11(15)10-16-12-4-6-13(17-2)7-5-12/h4-7,11,14-15H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBMYWLYGVDRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=C(C=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2,6-difluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2920159.png)
![ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2920161.png)





![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2920169.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920172.png)


![1-ethyl-2-imino-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2920180.png)
![4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2920181.png)